molecular formula C11H16ClNO B7871296 2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol

Cat. No.: B7871296
M. Wt: 213.70 g/mol
InChI Key: AKQGXOAWWQTUCZ-UHFFFAOYSA-N
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Description

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol is a tertiary amine derivative featuring a 3-chlorophenyl group, an ethyl-methyl-amino substituent, and an ethanol backbone. It is listed as a high-purity tertiary amine product by CymitQuimica, suggesting utility in synthetic chemistry or drug development .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9(13(2)6-7-14)10-4-3-5-11(12)8-10/h3-5,8-9,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGXOAWWQTUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol typically involves the reaction of 3-chlorophenyl ethyl ketone with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-efficiency and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles for Substitution: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol (CAS 23299-18-5)
  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.705 g/mol
  • Key Differences: The amino group is substituted with isopropyl instead of methyl-ethyl. Higher steric hindrance due to the bulkier isopropyl group may reduce solubility in polar solvents compared to the target compound . The absence of an ethyl spacer between the methyl and amino groups could alter hydrogen-bonding capacity and receptor interactions.
Mapenterol (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol)
  • Molecular Formula : C₁₄H₁₉ClF₃N₂O
  • Key Differences: Incorporates a trifluoromethyl (-CF₃) group and an additional amino substituent on the phenyl ring. The tert-pentylamino substituent introduces greater hydrophobicity, which may influence membrane permeability.

Backbone Modifications

{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic Acid
  • Key Differences: Replaces the ethanol moiety with an acetic acid group. The carboxylic acid functionality increases acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~15–16), altering ionization under physiological conditions . Potential applications shift from ethanol-based solvents or drug candidates to chelating agents or intermediates in peptide synthesis.
2-AMINO-1-(3-TRIFLUOROMETHYL-PHENYL)-ETHANOL HCL (CAS 62064-75-9)
  • Molecular Formula: C₉H₁₁ClF₃NO
  • Key Differences: Substitutes the 3-chlorophenyl group with a 3-trifluoromethylphenyl group. The absence of the ethyl-methyl-amino chain simplifies the structure, possibly reducing synthetic complexity.

Thermodynamic and Physical Properties

  • Vaporization Enthalpy: 2-(methyl-amino)-ethanol (a structural analog) has a well-documented vaporization enthalpy (ΔHvap) of ~58.5 kJ/mol . The target compound’s 3-chlorophenyl and ethyl groups likely increase ΔHvap due to enhanced intermolecular forces (e.g., dipole-dipole interactions).
  • Solubility: The hydroxyl group in ethanol derivatives improves water solubility compared to non-polar analogs like tert-pentylamino-substituted mapenterol .

Pharmacological Relevance

  • Receptor Binding: Compounds like estilefrine hydrochloride (a β-adrenergic agonist) share the ethanolamine backbone but feature ethylamino substituents. The target compound’s methyl-ethyl-amino group may modulate selectivity for adrenergic receptors .
  • Metabolic Stability :
    • Fluorinated derivatives (e.g., mapenterol) exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas the chloro group in the target compound may undergo dehalogenation .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol C₁₁H₁₆ClNO₂ 229.71* Not Provided 3-Chlorophenyl, methyl-ethyl-amino
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol C₁₁H₁₆ClNO 213.71 23299-18-5 Isopropylamino
Mapenterol C₁₄H₁₉ClF₃N₂O 330.76 Not Provided -CF₃, tert-pentylamino
2-AMINO-1-(3-TRIFLUOROMETHYL-PHENYL)-ETHANOL HCL C₉H₁₁ClF₃NO 249.64 62064-75-9 -CF₃, aminoethanol

*Calculated based on molecular formula.

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